molecular formula C7H16N2O B138673 1-(2-Aminoethyl)piperidin-4-ol CAS No. 129999-60-6

1-(2-Aminoethyl)piperidin-4-ol

Cat. No. B138673
CAS RN: 129999-60-6
M. Wt: 144.21 g/mol
InChI Key: TVPOQFOCXVSORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)piperidin-4-ol is a compound that falls within the category of piperidine alkaloids, which are known for their presence in natural products and potential pharmacological activities. The compound features an aminoethyl group attached to the piperidine ring, which is a common structural motif in many biologically active molecules.

Synthesis Analysis

The synthesis of piperidine alkaloids, including those with amino alcohol units, has been efficiently developed from l-pipecolinic acid. A key step in this synthesis involves a regio- and stereoselective oxymercuration–demercuration reaction, which is directed by protecting groups on 2-alkenyl piperidines . Additionally, asymmetric synthesis methods have been described for the production of 2-(1-aminoalkyl) piperidines, utilizing intermediates like (-)-2-cyano-6-phenyloxazolopiperidine and subsequent reduction and hydrogenolysis steps .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)piperidin-4-ol is characterized by the presence of an ethylene spacer and amine functionality. When reacted with tetracyanoquinodimethane (TCNQ), it forms disubstituted compounds that exhibit interesting crystal structures, which are stabilized by inter- and intramolecular hydrogen bonds .

Chemical Reactions Analysis

1-(2-Aminoethyl)piperidin-4-ol can participate in various chemical reactions due to its amine functionality. For instance, it has been used to create disubstituted dicyanoquinodimethanes, which show strong fluorescence and, in some cases, second harmonic generation (SHG) activity . Moreover, piperidine derivatives have been involved in three-component condensation reactions to synthesize novel compounds like 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles and 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)piperidin-4-ol derivatives are influenced by their molecular structure. The presence of the aminoethyl group contributes to the basicity of the molecule, which is an important factor in its biological activity as seen in the development of dipeptidyl peptidase II (DPP II) inhibitors . The flexibility of the ethylene spacer and the heterocyclic moieties play a role in the formation of supramolecular structures and thermal stability of the compounds . The NMR spectral data of related piperidine isomers provide insights into their three-dimensional structures, which can affect their chemical reactivity and interaction with biological targets .

Scientific Research Applications

Fluorescence Probe Development

1-(2-Aminoethyl)piperidin-4-ol derivatives have been utilized in the development of fluorescent probes. For example, a study by Wang, Ni, and Shao (2016) presented a reversible fluorescent probe based on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol. This probe displayed sensitive and selective fluorescent responses and was successfully applied to monitor redox cycles in living cells under physiological conditions (Wang, Ni, & Shao, 2016).

Medicinal Chemistry and Crystal Structure Analysis

In medicinal chemistry, aminoalkanol derivatives, including 1-(2-Aminoethyl)piperidin-4-ol, are explored for their potential as anticonvulsant drugs. Żesławska et al. (2020) studied the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions in crystals of related compounds (Żesławska et al., 2020).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of pharmaceutical intermediates. Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols, significant in pharmaceutical manufacturing (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Green Chemistry in Drug Synthesis

Panchabhai et al. (2021) discussed an environmentally friendly synthesis method for 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis. This approach emphasizes the green chemistry aspect, making the process safer and more cost-effective (Panchabhai, Kaliaperumal, Mannathusamy, & Chinnadurai, 2021).

Molecular Spectroscopy and Docking Studies

Janani et al. (2020) conducted molecular spectroscopy and docking studies on derivatives of 1-(2-Aminoethyl)piperidin-4-ol to investigate their structural and electronic properties, and potential as anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Antimicrobial Studies

Dyusebaeva, Elibaeva, and Kalugin (2017) examined the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, showing that certain derivatives displayed a broad spectrum of antimicrobial activity, indicating potential for further research in this area (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Enzyme Inhibition and Pharmaceutical Potential

Senten et al. (2004) developed gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as potent and selective inhibitors of dipeptidyl peptidase II, demonstrating the compound's potential in pharmaceutical applications (Senten, Van der Veken, De Meester, Lambeir, Scharpe, Haemers, & Augustyns, 2004).

Safety and Hazards

The safety information available indicates that “1-(2-Aminoethyl)piperidin-4-ol” may cause eye damage, skin irritation, and may be harmful if inhaled . It is classified as a combustible solid .

Future Directions

Piperidines, including “1-(2-Aminoethyl)piperidin-4-ol”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPOQFOCXVSORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373361
Record name 1-(2-aminoethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)piperidin-4-ol

CAS RN

129999-60-6
Record name 1-(2-aminoethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method follows that of S6 using 4-hydroxy-piperidin-1-yl-acetonitrile (18.97 g, 0.136 mol), LiAlH4 (15.48 g, 0.408 mol) and dry THF (150 mL). The title compound (8.56 g, 44%) was afforded as a straw-coloured oil after kugelrohr distillation (178° C., 0.05 mbar). δH(250 MHz; CDCl3); 1.55 (m, 2H, 1×CHCH2CH2 and 1×CH2CH2CH), 1.85 (m, 2H, 1×CHCH2CH2 and 1×CH2CH2CH), 2-2.25 (m, 5H, NCH2CH2, NCH2CH2 and OH), 2.38 (t, 2H, H2NCH2CH2N), 2.72 (t, 4H, H2NCH2CH2N, NH2) and 3.65 (m, 1H, CH2CHOH); δC(62.9 MHz; CDCl3); 34.56, 38.98, 51.35, 60.84 and 67.64; FAB MS, m/z(M+H)+ 145; IR υmax/cm−1; 3375 (broad), 1600, 1460, 1370, 1290 and 1070.
Quantity
18.97 g
Type
reactant
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)piperidin-4-ol
Reactant of Route 6
1-(2-Aminoethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.